2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one is an organic compound characterized by its unique structure that features two hydroxyimino groups attached to a dimethylcyclohexanone backbone. This compound is known for its potential applications in various fields including medicinal chemistry and materials science. The molecular formula of this compound is , and it has a molecular weight of approximately 170.21 g/mol .
Research indicates that 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one exhibits biological activities that may include:
The synthesis of 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one typically involves the following steps:
The applications of 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one are diverse and include:
Interaction studies involving 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one focus on its reactivity with various biological targets. Preliminary studies might explore:
Several compounds share structural similarities with 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Similarity | Unique Features |
---|---|---|---|
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane | C8H14N2O2 | 0.94 | Contains two hydroxyimino groups at different positions. |
5,5-Dimethylcyclohexane-1,3-dione | C8H12O2 | 0.94 | Lacks hydroxyimino groups; serves as a precursor. |
3,3,5,5-Tetramethylcyclohexanone | C10H18O | 0.83 | More methyl groups; lacks hydroxyimino functionality. |
4-Methyl-2,3-pentanedione | C6H10O2 | 0.89 | Features a different carbon skeleton; less steric hindrance. |
The uniqueness of 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one lies in its specific arrangement of functional groups that confer distinctive chemical properties and potential biological activities not found in similar compounds.